
Fmoc-N(Hmb)-Gly-OH
Übersicht
Beschreibung
Fmoc-N(Hmb)-Gly-OH, also known as Fmoc-homobenzyl-glycine, is an amino acid derivative used in peptide synthesis and laboratory experiments. It has a variety of applications in the field of scientific research, including its use as a substrate for enzymatic reactions, a reagent for peptide synthesis, and a building block for peptide libraries. This article will provide an overview of this compound, its synthesis method, its scientific research applications, the mechanism of action, its biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Biomedizinische Anwendungen
Fmoc-N(Hmb)-Gly-OH wird bei der Entwicklung von Hydrogel-Gerüsten für die 3D-Zellkultur verwendet. Diese Hydrogele zeigen eine zelltypspezifische biologische Aktivität, die für die Gewebezüchtung und regenerative Medizin entscheidend ist {svg_1}. Die thermoempfindlichen und scherverdünnenden Eigenschaften der Hydrogele machen sie für die Kultivierung verschiedener Zelltypen geeignet, einschließlich mesenchymaler Stammzellen und Tumorzelllinien {svg_2}.
Arzneimittel-Abgabesysteme
Im Bereich der Arzneimittelabgabe können this compound-basierte Hydrogele zur kontrollierten Verkapselung und Abgabe von Arzneimitteln verwendet werden. Die strukturellen und mechanischen Eigenschaften dieser Hydrogele ermöglichen die kontrollierte Freisetzung von therapeutischen Wirkstoffen, was für gezielte Arzneimittelabgabe-Anwendungen unerlässlich ist {svg_3}.
Gewebezüchtung
Die Fähigkeit der Verbindung, durch Selbstassemblierung Nanofaserstrukturen zu bilden, macht sie zu einem wertvollen Gut in der Gewebezüchtung. Sie kann verwendet werden, um Gerüste zu schaffen, die die extrazelluläre Matrix imitieren und so Zellhaftung und Zellproliferation fördern {svg_4}.
Diagnostik
Derivate von this compound haben potenzielle Anwendungen in der Diagnostik. Ihre selbstassemblierende Natur kann genutzt werden, um Nanostrukturen zu schaffen, die als Biosensoren oder diagnostische Plattformen zur Detektion verschiedener Biomarker dienen können {svg_5}.
Bioimaging
Im Bereich der Biobildgebung kann this compound zur Entwicklung von Kontrastmitteln und Fluoreszenzmarkern beitragen. Seine aromatische Struktur ermöglicht die Einarbeitung von Bildgebungsbestandteilen, die die Visualisierung biologischer Prozesse verbessern können {svg_6}.
Therapeutika
Die Rolle der Verbindung in der Therapeutik ist mit ihrer Verwendung bei der Synthese von antimikrobiellen Peptidomimetika verbunden. Diese synthetisierten Peptide können Pathogene gezielt angreifen und neutralisieren und bieten so einen neuartigen Ansatz für die antibakterielle Therapie {svg_7}.
Chemische Synthese
This compound wird häufig in der chemischen Peptidsynthese verwendet. Seine Schutzgruppen-Eigenschaften erleichtern die Synthese komplexer Peptide und Proteine, die für verschiedene Forschungs- und Industrieanwendungen unerlässlich sind {svg_8}.
Materialwissenschaften
Schließlich werden in den Materialwissenschaften die Selbstassemblierungseigenschaften von this compound genutzt, um neuartige Materialien mit einzigartigen mechanischen und strukturellen Eigenschaften zu schaffen. Diese Materialien finden Anwendung in der Biomaterialienentwicklung und Nanotechnologie {svg_9}.
Wirkmechanismus
Target of Action
Fmoc-N(Hmb)-Gly-OH, also known as Fmoc-(Hmb)Gly-OH, is primarily used in the field of peptide synthesis . Its primary targets are the carboxyl and amino groups of amino acids, which it helps to protect during the peptide bond formation process .
Mode of Action
The Fmoc group acts as a protective group for the amino terminus of an amino acid during peptide synthesis . It is base-labile, meaning it can be removed under basic conditions, allowing for the next amino acid to be added to the growing peptide chain . The Hmb group, on the other hand, protects the side chain of the amino acid Glycine .
Biochemical Pathways
The Fmoc group plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the stepwise addition of amino acids to a growing peptide chain, with each addition followed by the removal of the Fmoc group to allow the next amino acid to be added . This process is a key part of solid-phase peptide synthesis (SPPS), a common method for synthesizing peptides .
Pharmacokinetics
The peptides it helps to synthesize can have a wide range of adme (absorption, distribution, metabolism, and excretion) properties, depending on their structure and composition .
Result of Action
The result of the action of this compound is the successful synthesis of peptides, including ones of significant size and complexity . These peptides can have a wide range of biological activities, depending on their sequence and structure .
Action Environment
The action of this compound is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other chemicals can influence the efficiency of peptide synthesis . For example, the Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the next step of peptide synthesis .
Eigenschaften
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6/c1-31-17-11-10-16(23(27)12-17)13-26(14-24(28)29)25(30)32-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22,27H,13-15H2,1H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNQJVQTVYXPFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653838 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2-hydroxy-4-methoxyphenyl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148515-78-0 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2-hydroxy-4-methoxyphenyl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the use of Fmoc-N(Hmb)-Gly-OH impact the structural properties of the final peptide product compared to unprotected glycine?
A2: While this compound aids in synthesis, it does have an impact on the final peptide structure. Research on the Alzheimer's disease-related amyloid-beta peptide (Aβ(1-40)) revealed that incorporating this compound, even after acetylation of the Hmb group, led to structural differences compared to the native peptide []. Circular dichroism (CD) spectroscopy and gel electrophoresis showed that the Hmb-modified Aβ(1-40) exhibited a different propensity to form alpha-helices and beta-sheets, suggesting that the presence of Hmb, even after acetylation, can influence the peptide's secondary structure and aggregation behavior [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



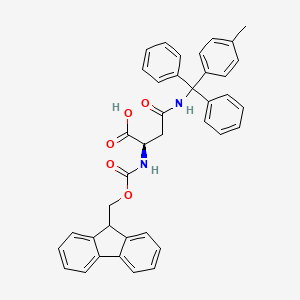
![(2,3,4,5,6-Pentafluorophenyl) (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613532.png)
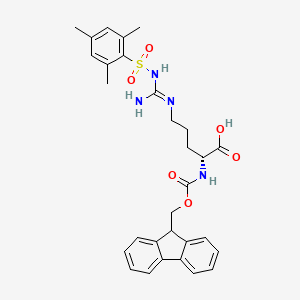

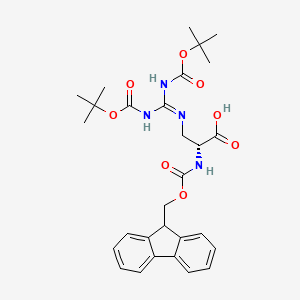

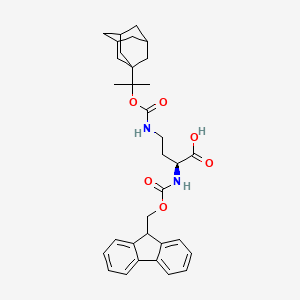
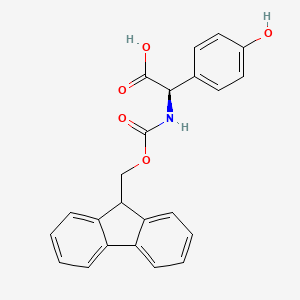



![(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid](/img/structure/B613548.png)

